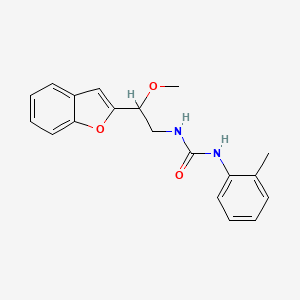
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure includes a benzofuran ring and a methoxyethyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with related compounds.
Chemical Structure and Synthesis
The compound can be synthesized through several steps involving the preparation of intermediates. The general synthetic route includes:
- Preparation of Benzofuran Intermediate : Synthesized via cyclization reactions involving phenolic derivatives.
- Formation of Methoxyethyl Group : Introduced through alkylation reactions using methoxyethyl halides.
- Final Coupling : The reaction of the benzofuran and methoxyethyl intermediates with an appropriate isocyanate yields the desired urea derivative.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that urea derivatives can demonstrate significant antibacterial and antifungal activities.
- Anticancer Potential : Initial investigations suggest that this compound may inhibit cell proliferation in various cancer cell lines, although specific IC50 values need further elucidation.
The mechanism of action for this compound involves interactions with specific molecular targets:
- Molecular Targets : Potential binding to enzymes or receptors that modulate their activity.
- Signaling Pathways : Influence on pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound. For instance:
-
Antitumor Activity :
- A related compound demonstrated GI50 values in the range of 15.1 to 28.7 µM across different cancer cell lines, indicating a promising anticancer profile .
- Another study reported that derivatives with similar structures showed selective activity against various cancer types, suggesting that modifications to the urea structure can enhance biological activity .
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-phenylurea | Lacks o-tolyl group | Moderate anticancer | TBD |
| 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,4-difluorophenyl)urea | Different fluorine substitution | Enhanced anticancer | TBD |
This comparison highlights how variations in substituents can affect biological activity.
Propriétés
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-7-3-5-9-15(13)21-19(22)20-12-18(23-2)17-11-14-8-4-6-10-16(14)24-17/h3-11,18H,12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHXUTJGTOLFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














